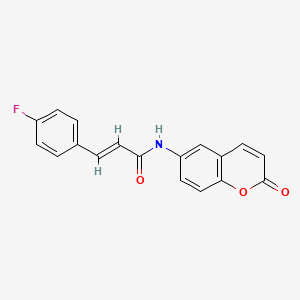![molecular formula C19H11ClO2 B12410958 2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
2-(3-Chloro-phenyl)-benzo[h]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYP1B1-IN-1 is a compound that functions as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 1B1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. CYP1B1 is known for its role in the bioactivation of procarcinogens and its involvement in the metabolism of steroid hormones, fatty acids, and retinoids .
準備方法
The synthesis of CYP1B1-IN-1 involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically includes the following steps:
Selection of Starting Materials: The synthesis begins with the selection of suitable starting materials that contain the necessary functional groups for the desired transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include oxidizing agents, reducing agents, and catalysts.
Industrial production methods for CYP1B1-IN-1 may involve scaling up the laboratory synthesis to larger volumes, optimizing reaction conditions for higher yields, and implementing quality control measures to ensure consistency and purity of the final product .
化学反応の分析
CYP1B1-IN-1 undergoes various chemical reactions, including:
Oxidation: CYP1B1-IN-1 can be oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: The compound may undergo reduction reactions, resulting in the formation of reduced metabolites.
Substitution: CYP1B1-IN-1 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
科学的研究の応用
CYP1B1-IN-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, CYP1B1-IN-1 is used as a tool to study the inhibition of cytochrome P450 enzymes and to investigate the metabolic pathways of various substrates.
Biology: In biological research, the compound is used to study the role of CYP1B1 in cellular processes, such as the metabolism of steroid hormones and the bioactivation of procarcinogens.
Medicine: In medical research, CYP1B1-IN-1 is explored for its potential in cancer chemoprevention and chemotherapy.
作用機序
CYP1B1-IN-1 exerts its effects by inhibiting the activity of cytochrome P450 1B1. The compound binds to the active site of CYP1B1, preventing the enzyme from catalyzing the oxidation of its substrates. This inhibition can lead to a decrease in the bioactivation of procarcinogens and a reduction in the formation of carcinogenic metabolites . The molecular targets and pathways involved in the mechanism of action of CYP1B1-IN-1 include the aryl hydrocarbon receptor (AhR) pathway and the metabolism of steroid hormones .
類似化合物との比較
CYP1B1-IN-1 is compared with other similar compounds, such as:
CYP1A1 Inhibitors: CYP1A1 inhibitors also target cytochrome P450 enzymes but have different substrate specificities and inhibition profiles compared to CYP1B1-IN-1.
CYP1A2 Inhibitors: Similar to CYP1A1 inhibitors, CYP1A2 inhibitors target a different isoform of cytochrome P450 and exhibit distinct metabolic and inhibitory characteristics.
The uniqueness of CYP1B1-IN-1 lies in its specific inhibition of CYP1B1, which is involved in the metabolism of a unique set of substrates, including certain procarcinogens and steroid hormones. This specificity makes CYP1B1-IN-1 a valuable tool in research and therapeutic applications targeting CYP1B1-related pathways .
特性
分子式 |
C19H11ClO2 |
|---|---|
分子量 |
306.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11ClO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H |
InChIキー |
GTBLQVSIEGDPPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


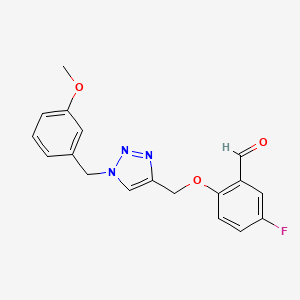
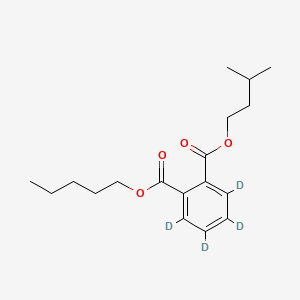
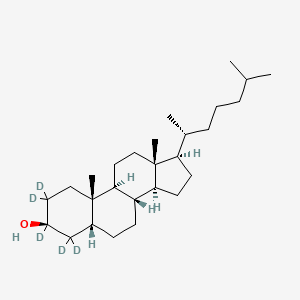
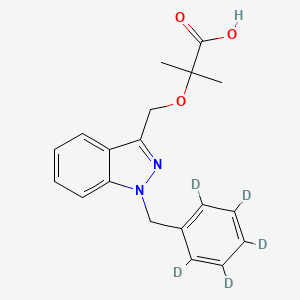
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
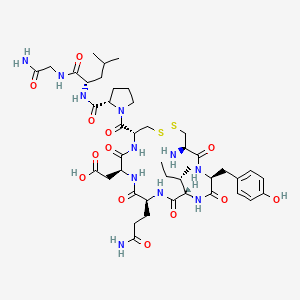
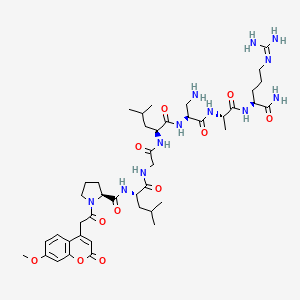

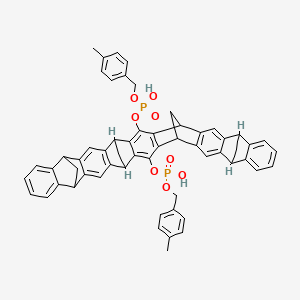
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
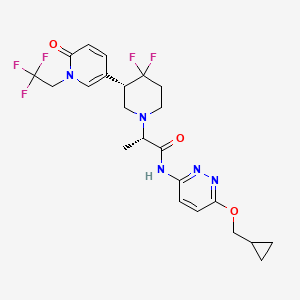
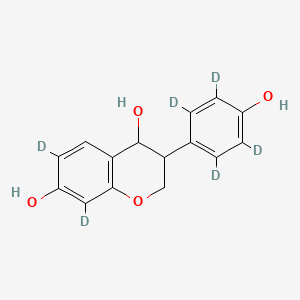
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
